molecular formula C18H14BrNO B5767118 N-(4-bromophenyl)-2-(1-naphthyl)acetamide

N-(4-bromophenyl)-2-(1-naphthyl)acetamide

Cat. No. B5767118
M. Wt: 340.2 g/mol
InChI Key: LTJHKRHEMPJGCF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-naphthyl)acetamide, also known as BNAH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

N-(4-bromophenyl)-2-(1-naphthyl)acetamide has been found to have potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of certain enzymes. Specifically, N-(4-bromophenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.

Mechanism of Action

N-(4-bromophenyl)-2-(1-naphthyl)acetamide is believed to exert its inhibitory effects on acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels in the brain.
Biochemical and physiological effects:
The inhibition of acetylcholinesterase by N-(4-bromophenyl)-2-(1-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. These include improvements in cognitive function, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-2-(1-naphthyl)acetamide in lab experiments is its relatively simple synthesis method. However, one limitation is that it may not be as potent as other acetylcholinesterase inhibitors, such as donepezil.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-2-(1-naphthyl)acetamide. One area of interest is the development of more potent derivatives of N-(4-bromophenyl)-2-(1-naphthyl)acetamide that could be used in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the potential use of N-(4-bromophenyl)-2-(1-naphthyl)acetamide in the development of new insecticides, due to its ability to inhibit the activity of acetylcholinesterase in insects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromophenyl)-2-(1-naphthyl)acetamide, as well as its potential applications in other areas of medicinal chemistry.

Synthesis Methods

N-(4-bromophenyl)-2-(1-naphthyl)acetamide can be synthesized by the reaction of 4-bromobenzoyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization using a suitable solvent.

properties

IUPAC Name

N-(4-bromophenyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c19-15-8-10-16(11-9-15)20-18(21)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJHKRHEMPJGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide

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